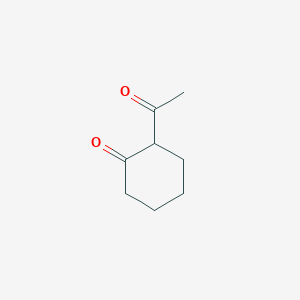

2-Acetylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKATORRSPXJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049365 | |

| Record name | 2-Acetyl-1-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-23-7 | |

| Record name | 2-Acetylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetyl-1-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Acetylcyclohexanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to this compound. The information is intended for use by professionals in research and development, particularly in the fields of chemistry and drug development.

Core Chemical Properties

This compound, a versatile intermediate in organic synthesis, possesses a range of well-defined chemical and physical properties.[1] These properties are crucial for its application in various chemical reactions and for its proper handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | 2-acetylcyclohexan-1-one | [1] |

| CAS Number | 874-23-7 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [2][4] |

| Appearance | Clear colorless to light yellow liquid | [3][5] |

| Boiling Point | 111-112 °C at 18 mmHg | [3][4] |

| Melting Point | -11 °C | [5] |

| Density | 1.078 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.509 | [3][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2][4] |

| Solubility | Not miscible in water.[3] Soluble in chloroform, ethyl acetate, ethanol, and ether.[1][5] | [1][3][5] |

| Storage | Store at 10°C - 25°C under an inert gas like Nitrogen, protected from light.[2] Sealed in dry, room temperature conditions.[5] | [2][5] |

Chemical Structure and Tautomerism

A key feature of this compound is its existence as a mixture of keto and enol tautomers.[2] The enol form is significantly stabilized, and studies have shown that in certain conditions, it is the major form.[6] For instance, NMR analysis in CDCl₃ indicated the product to be 71.7% enol and 28.3% keto form.[6] In aprotic solvents like dioxane, this compound is almost completely enolized, while in aqueous solutions, the enol content is over 40% at 25°C.[7][8] The keto-enol tautomerism is a slow process compared to other β-diketones.[7][8]

References

- 1. CAS 874-23-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]

- 3. This compound | 874-23-7 [chemicalbook.com]

- 4. This compound 97 874-23-7 [sigmaaldrich.com]

- 5. This compound CAS#: 874-23-7 [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]

- 8. researchgate.net [researchgate.net]

Synthesis of 2-Acetylcyclohexanone: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of 2-acetylcyclohexanone is a foundational procedure with applications in the construction of complex cyclic molecules. This technical guide provides an in-depth overview of the primary synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthesis Methodologies

The preparation of this compound is predominantly achieved through the acylation of cyclohexanone (B45756). The most extensively documented and reliable method involves the use of an enamine intermediate, which offers high yields under mild conditions. An alternative, direct acylation approach utilizes a strong base such as lithium diisopropylamide (LDA).

Enamine-Mediated Synthesis

The enamine-mediated synthesis is a robust and widely adopted method for the acylation of ketones. This process involves the reaction of cyclohexanone with a secondary amine, typically pyrrolidine (B122466) or morpholine, to form a nucleophilic enamine. This intermediate then reacts with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, followed by hydrolysis to yield the desired β-dicarbonyl compound. This method effectively circumvents issues of self-condensation and polyacylation often encountered in direct base-catalyzed acylations.[1][2][3][4]

A notable advantage of the enamine pathway is the high yield achievable under relatively mild conditions. Studies have reported yields as high as 73.6% to 76% when using this method.[1][4] The reaction product is a tautomeric mixture of the keto and enol forms, with the enol form being the major, stabilized component.[1] NMR analysis has shown the product to be a mixture of approximately 71.7% enol and 28.3% keto forms.[1]

Direct Acylation via Lithium Enolate

A more direct "one-pot" approach to the synthesis of this compound involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate of cyclohexanone. This highly reactive enolate is then treated with an acylating agent, such as acetyl chloride. This method can achieve very high yields, with reports of over 94%, and high product purity (over 96.0 wt%).[5]

Quantitative Data Summary

| Synthesis Method | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Enamine-Mediated | Cyclohexanone, Pyrrolidine, Acetic Anhydride, p-toluenesulfonic acid | Toluene | 73.6 | Not Specified | [1] |

| Enamine-Mediated | Cyclohexanone, Pyrrolidine, Acetic Anhydride | Toluene | 76 | Not Specified | [4] |

| Direct Acylation | Cyclohexanone, Lithium Diisopropylamide, Acetyl Chloride | Tetrahydrofuran/ Chloroform (B151607) | >94 | >96.0 | [5] |

Experimental Protocols

Enamine-Mediated Synthesis of this compound

This protocol is adapted from established procedures.[2][3]

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-toluenesulfonic acid

-

Toluene

-

Acetic anhydride

-

3 M Hydrochloric acid

-

Water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Formation of the Enamine:

-

To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.

-

Assemble a Dean-Stark apparatus with a reflux condenser and a drying tube.

-

Heat the mixture to reflux for 1 hour to azeotropically remove the water formed during the reaction.

-

Allow the mixture to cool to room temperature.

-

-

Acylation of the Enamine:

-

Prepare a solution of 4.5 mL of acetic anhydride in 10 mL of toluene.

-

Add the acetic anhydride solution to the enamine mixture.

-

Allow the reaction mixture to stand at room temperature for at least 24 hours.

-

-

Hydrolysis and Work-up:

-

Slowly add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes.

-

After cooling to room temperature, transfer the mixture to a separatory funnel with 10 mL of water and separate the two phases.

-

Wash the organic layer successively with 3 x 10 mL of 3 M HCl and 10 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

Direct Acylation using Lithium Diisopropylamide (LDA)

This protocol is based on a patented one-pot method.[5]

Materials:

-

Cyclohexanone

-

Tetrahydrofuran (redistilled)

-

Lithium diisopropylamide (LDA) solution (2 mol/L)

-

Acetyl chloride solution in chloroform (8 mol/L)

-

Ice-water bath

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Reduced pressure distillation apparatus

Procedure:

-

Enolate Formation:

-

In a round-bottom flask, dissolve 2.2 mL of cyclohexanone in 24 mL of redistilled tetrahydrofuran.

-

Cool the solution to 0-5°C using an ice-water bath.

-

Dropwise, add 16 mL of a 2 mol/L solution of lithium diisopropylamide.

-

Remove the ice-water bath and stir the reaction mixture at room temperature for 1.5 hours.

-

-

Acylation:

-

Cool the reaction mixture again in an ice-water bath.

-

Dropwise, add 8 mL of an 8 mol/L solution of acetyl chloride in chloroform.

-

Remove the ice-water bath and stir at room temperature for 2 hours.

-

-

Work-up and Purification:

-

Wash the reaction solution twice with water in a separatory funnel.

-

Separate the organic layer and remove the chloroform using a rotary evaporator.

-

Distill the residue under reduced pressure, collecting the fraction at 118-136°C to obtain this compound.[5]

-

Mechanistic Diagrams

The following diagrams illustrate the key reaction pathways for the synthesis of this compound.

Caption: Enamine-mediated synthesis of this compound.

Caption: Direct acylation via lithium enolate formation.

Related Synthetic Strategies: The Robinson Annulation

While not a direct synthesis of this compound itself, the Robinson annulation is a powerful ring-forming reaction that utilizes related principles. It combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[6][7] This reaction is fundamental in the synthesis of complex cyclic systems like steroids and terpenoids.[6][7] The process typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone.[6]

Caption: General workflow of the Robinson annulation.

References

- 1. scribd.com [scribd.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. chemistry-online.com [chemistry-online.com]

- 4. scribd.com [scribd.com]

- 5. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2-Acetylcyclohexanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-acetylcyclohexanone (ACHE), a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. The document collates available quantitative data on the tautomeric equilibrium in various solvents, details the experimental methodologies for its study, and presents visual diagrams of the underlying chemical processes and workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in work involving β-dicarbonyl compounds, offering insights into the factors governing their tautomeric behavior and the analytical techniques used for their characterization.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent, and has profound implications for the reactivity, bioavailability, and other physicochemical properties of the molecule. Understanding and quantifying this tautomeric relationship is therefore critical in fields such as drug design and process chemistry.

The tautomerization of this compound is characterized by a slow interconversion between the keto and enol forms, which allows for the simultaneous observation and quantification of both species using spectroscopic methods.[2][3]

Quantitative Analysis of this compound Tautomerism

The equilibrium between the keto and enol tautomers of this compound is solvent-dependent. Apolar, aprotic solvents tend to favor the enol form, where the intramolecular hydrogen bond is most effective. In contrast, polar, protic solvents can disrupt this internal hydrogen bond through competing interactions, thereby shifting the equilibrium towards the keto form.

Equilibrium Data in Various Solvents

Comprehensive quantitative data on the keto-enol equilibrium of this compound across a wide range of solvents is primarily detailed in the work of Iglesias (2003 and 2005).[4][5] While access to the full text of these publications is recommended for a complete dataset, the following table summarizes the key findings from available sources.

| Solvent | % Enol | Equilibrium Constant (Keq = [Enol]/[Keto]) | Gibbs Free Energy (ΔG°) (kJ/mol) | Reference |

| Water | > 40% | > 0.67 | < -1.0 | [2][3] |

| Dioxane | ~100% | Approaching ∞ | Highly Negative | [2][3] |

| Dimethylsulfoxide | Data in primary source | Data in primary source | Data in primary source | [4][6] |

| 1-Propanol | Data in primary source | Data in primary source | Data in primary source | [4][6] |

| 2-Propanol | Data in primary source | Data in primary source | Data in primary source | [4][6] |

| Methanol | Data in primary source | Data in primary source | Data in primary source | [4][6] |

| Tetrahydrofuran | Data in primary source | Data in primary source | Data in primary source | [4][6] |

| Acetonitrile | Data in primary source | Data in primary source | Data in primary source | [4][6] |

Note: A complete compilation of Keq, ΔG°, and the thermodynamic parameters ΔH° and ΔS° requires access to the full text of the cited primary literature.

In aqueous alkaline solutions, this compound exists exclusively as the enolate ion. The overall pKa in water has been determined to be 9.85.[2][3]

Experimental Protocols

The study of keto-enol tautomerism relies on spectroscopic techniques that can distinguish between the two forms and provide quantitative information about their relative concentrations. The slow interconversion rate for this compound makes it particularly amenable to NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of keto and enol tautomers.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the deuterated solvent of interest at a known concentration (typically 10-50 mM).

-

¹H NMR Spectrum Acquisition:

-

Acquire a ¹H NMR spectrum at a constant, known temperature.

-

The enol tautomer is characterized by a downfield signal for the enolic proton (typically δ 15-17 ppm) due to the strong intramolecular hydrogen bond.

-

The keto tautomer will show characteristic signals for the α-protons.

-

The ratio of the tautomers is determined by integrating the distinct signals corresponding to the enol and keto forms. For example, the integral of the enolic proton can be compared to the integral of a signal unique to the keto form.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a ¹³C NMR spectrum.

-

The enol form will show signals for sp²-hybridized carbons of the C=C bond, while the keto form will have signals for the sp³-hybridized α-carbon. The carbonyl signals for both tautomers will also differ.

-

-

Data Analysis:

-

Calculate the mole fraction of each tautomer from the integrated areas of their respective signals in the ¹H NMR spectrum.

-

The equilibrium constant, Keq, is calculated as the ratio of the concentration of the enol form to the keto form.

-

To determine thermodynamic parameters (ΔH° and ΔS°), acquire spectra at various temperatures and construct a van 't Hoff plot (ln(Keq) vs. 1/T).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying tautomerism when the keto and enol forms have distinct absorption maxima.

Methodology:

-

Spectrum Acquisition:

-

Record the UV-Vis spectrum of a dilute solution of this compound in the solvent of interest.

-

The enol form, with its conjugated system, typically absorbs at a longer wavelength (λmax) than the non-conjugated keto form. For this compound, the enol absorption is around 291 nm.[7]

-

-

Determination of Molar Absorptivities:

-

The molar absorptivity (ε) of the pure enol form can be determined in a non-polar solvent where the equilibrium lies almost completely towards the enol (e.g., dioxane).

-

The molar absorptivity of the keto form can be more challenging to determine directly but can be estimated or determined under conditions where the keto form is predominant.

-

-

Data Analysis:

-

At a wavelength where only the enol absorbs significantly, the concentration of the enol can be determined using the Beer-Lambert law (A = εbc).

-

The concentration of the keto form can be calculated by subtracting the enol concentration from the total concentration of this compound.

-

The equilibrium constant, Keq, is then calculated from the concentrations of the two tautomers.

-

Visualizations

Tautomeric Equilibrium and Enolate Formation

Caption: Keto-enol tautomerism and enolate formation of this compound.

Experimental Workflow for Tautomerism Study

Caption: Experimental workflow for the study of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a well-documented phenomenon, with the equilibrium position being highly dependent on the solvent environment. The enol form is significantly favored in apolar, aprotic solvents, while polar, protic solvents shift the equilibrium towards the keto form. The slow rate of interconversion allows for detailed characterization by standard spectroscopic methods such as NMR and UV-Vis. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these tautomeric relationships is essential for predicting and controlling the behavior of this compound and related β-dicarbonyl compounds. For complete quantitative data, consultation of the primary literature is strongly recommended.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Acetylcyclohexanone

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 874-23-7). The information is compiled for professionals in research and development, with a focus on quantitative data, experimental methodologies, and key chemical behaviors.

General and Physical Properties

This compound is a dicarbonyl compound that exists as a clear, colorless to light yellow liquid at room temperature.[1][2] It is a valuable intermediate in organic synthesis, utilized in the preparation of various derivatives, including anilinoethanolamines, 1-(pyridyl)ethanol compounds, and phenothiazine (B1677639) derivatives.[1][3]

Physical Data

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₁₂O₂ | [1][4][5] |

| Molecular Weight | 140.18 g/mol | [1][4][5] |

| CAS Registry Number | 874-23-7 | [1][4] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Melting Point | -11 °C | [1][6] |

| Boiling Point | 111-112 °C / 18 mmHg 224-226 °C / 760 mmHg | [1][7] [8] |

| Density | 1.078 g/mL at 25 °C | [1][7] |

| Refractive Index | n20/D 1.509 | [1][7] |

| Flash Point | 79 °C (175 °F) - closed cup | [1][5] |

| pKa | 9.85 (overall in water) | [9][10][11][12] |

| Solubility | Soluble in Chloroform, Ethyl Acetate. Not miscible in water. | [1][7] |

Spectroscopic Data

Spectroscopic data for this compound is well-documented. Various sources provide access to its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra.[13][14][15] This data is crucial for the identification and characterization of the compound and its reaction products.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its dicarbonyl nature and its existence as a mixture of tautomers.

Keto-Enol Tautomerism

A significant feature of this compound is its keto-enol tautomerism. Unlike many other β-diketones, the interconversion between the keto and enol forms is a slow process.[9][10] The equilibrium is highly dependent on the solvent.

-

In aqueous solutions at 25 °C, the enol form constitutes over 40% of the mixture.[9][10][12]

-

In aprotic solvents , such as dioxane, the compound is almost completely enolized.[9][10][12]

-

In alkaline medium , the equilibrium shifts entirely to the formation of the common enolate ion.[9][10][12]

The overall pKa for the ionization to the enolate has been determined to be 9.85 in water.[9][10][11]

References

- 1. This compound CAS#: 874-23-7 [m.chemicalbook.com]

- 2. CAS 874-23-7: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H12O2 | CID 13400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 874-23-7 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]

- 13. This compound(874-23-7) MS spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 2-Acetylcyclohexanone: A Technical Guide

Introduction

2-Acetylcyclohexanone (C₈H₁₂O₂) is a dicarbonyl compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a precursor for various heterocyclic compounds and its presence in biologically active molecules necessitate a thorough understanding of its structural and electronic properties. A key characteristic of this compound is its existence as a dynamic equilibrium of keto and enol tautomers, which profoundly influences its reactivity and spectroscopic signature. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers, scientists, and drug development professionals.

The Core Principle: Keto-Enol Tautomerism

Like many β-dicarbonyl compounds, this compound exists as a mixture of two tautomeric forms: the diketo form and the enol form. The equilibrium between these two forms is highly dependent on the solvent environment. In aqueous solutions, the enol content is significant, at over 40% at 25°C.[1][2][3][4] However, in aprotic solvents such as dioxane, the compound is almost completely enolized, as the intramolecular hydrogen bond in the enol form is not disrupted by solvent hydrogen bonding.[1][2][3][4] This tautomerism is a critical factor in interpreting the compound's spectroscopic data, as signals from both forms are often observed.

Figure 1: Keto-Enol Tautomeric Equilibrium of this compound.

Spectroscopic Data and Interpretation

The spectroscopic analysis of this compound reveals a combination of features corresponding to both the keto and enol tautomers. The relative intensities of these features can vary depending on the solvent and temperature.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. The presence of both keto and enol forms leads to a complex but informative spectrum. Key absorptions include the C=O stretching of the ketone, the C=O and C=C stretching of the enol, and the broad O-H stretching of the enol's hydroxyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Tautomer |

| ~3400 (broad) | Medium | O-H stretch (intramolecular H-bond) | Enol |

| ~2940, ~2860 | Strong | C-H stretch (aliphatic) | Both |

| ~1715 | Strong | C=O stretch (cyclohexanone carbonyl) | Keto |

| ~1695 | Strong | C=O stretch (acetyl carbonyl) | Keto |

| ~1620 | Strong | C=O stretch (conjugated, H-bonded) | Enol |

| ~1560 | Strong | C=C stretch (conjugated) | Enol |

Data compiled from various sources including NIST WebBook and ChemicalBook.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly powerful for analyzing the tautomeric mixture, as distinct signals for both the keto and enol forms can often be resolved. The integration of these signals allows for the quantification of the keto-enol ratio in a given solvent.

¹H NMR Spectroscopy

The ¹H NMR spectrum shows characteristic signals for the protons in each tautomer. A highly deshielded signal around 16 ppm is a hallmark of the enolic proton involved in a strong intramolecular hydrogen bond.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |

| ~16.0 | Singlet (broad) | 1H | Enolic -OH | Enol |

| ~3.6 | Triplet | 1H | -CH- (at C2) | Keto |

| ~2.5 - 1.6 | Multiplet | 8H | Cyclohexane ring -CH₂- | Both |

| ~2.2 | Singlet | 3H | Acetyl -CH₃ | Keto |

| ~2.1 | Singlet | 3H | Acetyl -CH₃ | Enol |

Note: Chemical shifts are approximate and can vary with solvent (typically measured in CDCl₃).[7][8][9][10][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the presence of both tautomers, with distinct signals for the carbonyl and vinylic carbons.

| Chemical Shift (δ, ppm) | Assignment | Tautomer |

| ~208 | Cyclohexanone C=O | Keto |

| ~204 | Acetyl C=O | Keto |

| ~198 | Acetyl C=O | Enol |

| ~185 | Cyclohexenone C=O | Enol |

| ~110 | Vinylic C-H | Enol |

| ~100 | Vinylic quaternary C | Enol |

| ~60 | C2 Methine (-CH-) | Keto |

| ~42, 31, 28, 24, 23 | Cyclohexane/ene -CH₂- | Both |

| ~25 | Acetyl -CH₃ | Both |

Note: Chemical shifts are approximate and can vary with solvent.[12][13][14][15]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, which aids in structural confirmation.

| m/z | Relative Intensity | Possible Fragment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | High | [M - CH₃]⁺ |

| 98 | Moderate | [M - CH₂CO]⁺ or [C₆H₁₀O]⁺ |

| 83 | Moderate | [M - C₂H₃O₂]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Data compiled from NIST WebBook and PubChem.[10][13][16][17][18][19]

Experimental Methodologies

The following sections outline generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental goals.

Figure 2: General Experimental Workflow for Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol is suitable for acquiring the IR spectrum of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal (e.g., diamond, germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. Process the resulting spectrum to identify and label significant peaks.

-

Cleanup: Clean the ATR crystal and press arm thoroughly with a suitable solvent to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. If a chemical shift reference is not present in the solvent, add a small amount of tetramethylsilane (B1202638) (TMS).

-

Transfer: Vortex the vial to ensure the sample is fully dissolved. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Allow the sample to thermally equilibrate for several minutes.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the solvent or TMS signal. Integrate the peaks in the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the analysis of this compound using Electron Ionization (EI) GC-MS.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrument Setup: Set up the GC with an appropriate column (e.g., a non-polar DB-5ms or similar). Set a suitable temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C. The injector temperature is typically set to 250°C and the MS transfer line to 280°C.

-

MS Setup: Set the mass spectrometer to operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 400.

-

Injection: Inject 1 µL of the prepared sample into the GC injector. The injection is typically performed in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Data Acquisition: Start the data acquisition as the sample is injected. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and analysis.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its keto-enol tautomerism. IR spectroscopy confirms the presence of hydroxyl and multiple carbonyl environments. NMR spectroscopy provides definitive evidence for both tautomers and allows for their quantification. Mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways. Together, these techniques provide a robust analytical framework for the comprehensive characterization of this compound, which is essential for its application in research and development.

References

- 1. organomation.com [organomation.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Cyclohexanone, 2-acetyl- [webbook.nist.gov]

- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Solved What is the H NMR of this compound? | Chegg.com [chegg.com]

- 10. Cyclohexanone, 2-acetyl- [webbook.nist.gov]

- 11. Solved In the synthesis of this compound via the | Chegg.com [chegg.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | C8H12O2 | CID 13400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. web.pdx.edu [web.pdx.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. Cyclohexanone, 2-acetyl- [webbook.nist.gov]

- 19. This compound(874-23-7) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Acetylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-acetylcyclohexanone, a valuable intermediate in organic synthesis. This document details the starting materials, experimental protocols, and quantitative data for the most prevalent methods, offering a comparative analysis to inform experimental design and process development.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two effective methods: the Stork enamine synthesis and a one-pot acylation using a strong base. Both methods utilize cyclohexanone (B45756) as the foundational starting material, differing in the mode of enolate formation and subsequent acylation.

Stork Enamine Synthesis

The Stork enamine synthesis is a widely employed method for the α-acylation of ketones under milder conditions than classical base-catalyzed reactions. This multi-step process involves the formation of an enamine intermediate, which then acts as a nucleophile to attack an acylating agent. Subsequent hydrolysis of the resulting iminium salt yields the target β-dicarbonyl compound.

The synthesis of this compound via the Stork enamine pathway is typically carried out in three main stages:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine, most commonly pyrrolidine, in the presence of an acid catalyst such as p-toluenesulfonic acid.[1][2] The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.[1]

-

Acylation: The crude enamine is then acylated using an appropriate agent, with acetic anhydride (B1165640) being a common choice.[1][3] This step proceeds at room temperature.[1]

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed with aqueous acid to afford this compound.[4]

A typical experimental procedure is as follows:

-

To a round-bottom flask, add cyclohexanone, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.[1]

-

Heat the mixture to reflux using a Dean-Stark apparatus to collect the water generated.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

In a separate flask, prepare a solution of acetic anhydride in toluene.[1]

-

Add the enamine solution to the acetic anhydride solution and allow it to stand at room temperature.[1]

-

Following the acylation, add water and heat the mixture under reflux to hydrolyze the iminium salt.[1]

-

The organic layer is then washed, dried, and the solvent is removed.[1]

-

The final product is purified by vacuum distillation.[1]

References

The Discovery and Synthesis of 2-Acetylcyclohexanone: A Technical Guide

This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2-acetylcyclohexanone. Tailored for researchers, scientists, and drug development professionals, this document details the seminal first synthesis, modern experimental protocols, and relevant physicochemical data.

Introduction

This compound, a cyclic β-diketone, is a valuable intermediate in organic synthesis. Its utility spans from being a foundational building block in the synthesis of various heterocyclic compounds to its role in the development of novel therapeutic agents, including FtsZ inhibitors. This guide traces the historical origins of this compound and presents detailed synthetic procedures, offering a practical resource for laboratory applications.

Discovery and Historical Context

The first documented synthesis of this compound was reported in 1944 by Charles R. Hauser and Joe T. Adams. Their work, published in the Journal of the American Chemical Society, described the acylation of ketones using acid anhydrides with boron trifluoride as a catalyst. This method provided a novel approach to the formation of β-diketones and established a foundational method for the preparation of this compound.

Prior to this, the Claisen condensation, dating back to 1887, was the classical method for creating carbon-carbon bonds between esters or between an ester and another carbonyl compound to form β-keto esters or β-diketones.[1] However, the work by Hauser and Adams offered a significant advancement for the direct acylation of ketones like cyclohexanone (B45756).

Experimental Protocols

First Documented Synthesis: Boron Trifluoride Catalyzed Acylation of Cyclohexanone

This method is adapted from the 1944 publication by Hauser and Adams.

Reaction: Acylation of cyclohexanone with acetic anhydride (B1165640), catalyzed by boron trifluoride.

Experimental Procedure:

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with cyclohexanone and acetic anhydride.

-

Reagents:

-

Cyclohexanone

-

Acetic Anhydride

-

Boron trifluoride gas .

-

-

Procedure:

-

A solution of cyclohexanone in acetic anhydride is cooled in an ice bath.

-

Boron trifluoride gas is bubbled through the stirred solution at a controlled rate.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

-

The mixture is poured into a solution of sodium acetate (B1210297) in water to decompose the boron trifluoride complex.

-

The product is then isolated by steam distillation.

-

The distillate is treated with a copper acetate solution to precipitate the copper salt of this compound.

-

The copper salt is filtered, washed, and then decomposed with sulfuric acid.

-

The liberated this compound is extracted with ether, dried over anhydrous sodium sulfate, and purified by distillation.

-

Logical Workflow for the First Synthesis of this compound

Caption: Workflow of the first synthesis of this compound.

Modern Synthesis: Enamine-Mediated Acylation

A widely used modern approach for the synthesis of this compound involves the use of an enamine intermediate. This method offers milder reaction conditions and often results in high yields.[2]

Reaction: Reaction of cyclohexanone with a secondary amine (e.g., pyrrolidine) to form an enamine, followed by acylation with acetic anhydride and subsequent hydrolysis.

Experimental Procedure:

-

Formation of the Enamine:

-

Cyclohexanone and pyrrolidine (B122466) are dissolved in a suitable solvent, such as toluene.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.

-

-

Acylation of the Enamine:

-

After the formation of the enamine is complete, the reaction mixture is cooled.

-

Acetic anhydride is added to the enamine solution.

-

The mixture is stirred at room temperature or gently heated to effect acylation.

-

-

Hydrolysis:

-

Water is added to the reaction mixture, and it is heated to hydrolyze the intermediate iminium salt to the final product, this compound.

-

-

Work-up and Purification:

-

The organic layer is separated, washed with dilute acid and then water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

-

Signaling Pathway for Modern Enamine Synthesis

Caption: Pathway for the modern enamine synthesis of this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [3][4][5] |

| Molecular Weight | 140.18 g/mol | [3][4][5] |

| CAS Number | 874-23-7 | [3][4][5] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Boiling Point | 111-112 °C at 18 mmHg | [3][4] |

| Density | 1.078 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.509 | [3][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |

| Melting Point | -11 °C | [7] |

Conclusion

From its first synthesis by Hauser and Adams in 1944 to the more refined modern techniques, the preparation of this compound has been a subject of practical importance in organic chemistry. Understanding both the historical context and the detailed experimental procedures is crucial for researchers who utilize this versatile intermediate. This guide provides a foundational understanding for professionals in drug development and scientific research, enabling them to effectively synthesize and apply this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. This compound CAS#: 874-23-7 [m.chemicalbook.com]

- 4. 2-乙酰基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Acetylcyclohexanone (C8H12O2): Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetylcyclohexanone, a versatile β-dicarbonyl compound with the molecular formula C8H12O2. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via an enamine intermediate, and explores its emerging role in drug discovery. A significant focus is placed on a derivative, 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone, which has been identified as a potent inhibitor of the bacterial cell division protein FtsZ, highlighting the therapeutic potential of this chemical scaffold. Detailed experimental protocols for the synthesis of this derivative and its biological evaluation, including FtsZ polymerization and antimicrobial susceptibility testing, are provided. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and antibacterial drug development.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a variety of applications in organic synthesis.[1][2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H12O2 | [3] |

| Molecular Weight | 140.18 g/mol | [3] |

| Boiling Point | 111-112 °C at 18 mmHg | [1][2] |

| Density | 1.078 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.509 | [1][4] |

| Flash Point | 79 °C (174.2 °F) | [3][4] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. Not miscible in water. | [2] |

| Keto-Enol Tautomerism | Exists as a mixture of keto and enol forms in solution. | [3][5] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the acylation of cyclohexanone (B45756). A widely used and efficient method involves the formation of an enamine intermediate from cyclohexanone and a secondary amine, such as pyrrolidine, followed by acylation with acetic anhydride (B1165640).[6][7] This method avoids the use of strong bases and minimizes side reactions.[8]

Experimental Protocol: Synthesis of this compound via Enamine Intermediate

This protocol is adapted from established procedures for the synthesis of this compound.[3][6]

Materials:

-

Cyclohexanone (5 mL)

-

Pyrrolidine (4 mL)

-

Toluene (B28343) (50 mL)

-

p-Toluenesulfonic acid (0.1 g)

-

Acetic anhydride (4.5 mL)

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Deionized water

Equipment:

-

100 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (50 mL)

-

Erlenmeyer flask

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Enamine Formation:

-

To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[3]

-

Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

-

Heat the mixture to reflux for 1 hour to azeotropically remove the water formed during the reaction.[3]

-

After 1 hour, allow the reaction mixture to cool to room temperature.

-

-

Acylation:

-

Hydrolysis and Work-up:

-

Slowly add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes.[3]

-

Cool the mixture to room temperature and transfer it to a 50 mL separatory funnel.

-

Wash the organic layer successively with 10 mL of water, three 10 mL portions of 3 M HCl, and finally with 10 mL of water.[3][7]

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

Application in Drug Development: A Novel FtsZ Inhibitor

While this compound itself is primarily a synthetic intermediate, its scaffold has been utilized in the development of novel antibacterial agents. A notable example is the discovery of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone as a potent inhibitor of the bacterial cell division protein FtsZ.[9][10] This discovery opens a promising avenue for combating antibiotic resistance.

The FtsZ Signaling Pathway in Bacterial Cell Division

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a crucial protein in bacterial cell division. It polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins (the divisome).[11] The Z-ring then constricts, leading to the formation of a septum and ultimately cell division. Inhibition of FtsZ polymerization or disruption of Z-ring dynamics leads to filamentation and eventual death of the bacterial cell, making it an attractive target for novel antibiotics.[9][10]

Synthesis of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone

The synthesis of this FtsZ inhibitor involves a Claisen-Schmidt condensation of this compound with 4-hydroxybenzaldehyde (B117250).[10]

Experimental Protocol: Synthesis of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone

This protocol is based on the published synthesis of the FtsZ inhibitor.[10]

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Boric anhydride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

n-Butylamine

Equipment:

-

Microwave reactor

-

Reaction vials

Procedure:

-

A suspension of this compound (1 equivalent) and boric anhydride (0.6 equivalents) in anhydrous DMF is irradiated in a microwave reactor (e.g., 80 °C, 300 W, 250 psi) for 15 minutes.

-

The resulting solution, containing the boron-protected intermediate, is treated with 4-hydroxybenzaldehyde (2.2 equivalents) and a catalytic amount of n-butylamine.

-

The reaction mixture is further irradiated under similar microwave conditions until the reaction is complete (monitored by TLC).

-

The crude product is purified by flash column chromatography to yield the desired 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone.

Biological Evaluation of the FtsZ Inhibitor

The antibacterial potential of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone is assessed through various in vitro assays.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in the presence of the inhibitor by measuring changes in light scattering.[10]

Experimental Protocol: FtsZ Light Scattering Assay

Materials:

-

Purified FtsZ protein (e.g., from Streptococcus pneumoniae)

-

Polymerization buffer (e.g., 50 mM PIPES pH 7.4, 50 mM KCl, 5 mM MgCl2)

-

Guanosine triphosphate (GTP) solution (1 mM)

-

2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone stock solution in DMSO

Equipment:

-

Spectrofluorometer with a light scattering module

Procedure:

-

In a cuvette, incubate FtsZ (e.g., 10 µM) with varying concentrations of the inhibitor in the polymerization buffer for 20 minutes at 25 °C.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately monitor the change in light scattering at a 90° angle, using an excitation and emission wavelength of 400 nm, for a defined period (e.g., 600 seconds) at 37 °C.[10]

-

The percentage inhibition of polymerization is calculated by comparing the light scattering signal in the presence of the inhibitor to a control without the inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone stock solution in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the inhibitor in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted inhibitor. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Biological Activity Data

The following table summarizes the reported biological activity of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone.

| Assay | Organism/Target | Result | Reference |

| FtsZ Polymerization Inhibition (IC50) | S. pneumoniae FtsZ | ~4 µM | [10] |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis 168 | 8 µg/mL | [10] |

| Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae R6 | 2 µg/mL | [10] |

Conclusion

This compound is a valuable synthetic building block with established protocols for its preparation. The discovery of its derivative, 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone, as a potent inhibitor of the essential bacterial cell division protein FtsZ underscores the potential of this chemical scaffold in the development of novel antibacterial agents. This guide has provided a detailed overview of the synthesis, properties, and a key drug discovery application of this compound, along with comprehensive experimental protocols to aid researchers in this field. Further exploration of this and related structures may lead to the development of new therapies to combat the growing threat of antibiotic resistance.

References

- 1. pnas.org [pnas.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jove.com [jove.com]

- 6. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage Conditions of 2-Acetylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-acetylcyclohexanone. Due to a lack of extensive, publicly available quantitative stability data for this specific compound, this guide combines information from safety data sheets and chemical supplier recommendations with established principles of stability testing based on international guidelines. This approach provides a robust framework for handling, storing, and evaluating the stability of this compound in a research and development setting.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available data.

| Parameter | Recommended Condition | Source/Rationale |

| Temperature | 10°C - 25°C | General recommendation for maintaining chemical stability.[1] |

| Store in a cool place. | Prevents thermal degradation.[2][3][4] | |

| Atmosphere | Under an inert gas (e.g., Nitrogen) | Minimizes oxidation.[1] |

| Light | Protect from light | Prevents photolytic degradation.[1] |

| Container | Tightly closed original container (metal can or drum recommended) | Prevents contamination and evaporation.[2][3][4] |

| Ventilation | Well-ventilated area | Ensures safe storage and dispersal of any potential vapors.[2][3][4] |

| Incompatibilities | Strong oxidizing agents, Strong bases | Avoids potentially vigorous and hazardous reactions.[2][3] |

| Heat, flames, and sparks | The compound is a combustible liquid.[3][5] |

Physicochemical Properties Relevant to Stability

Understanding the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Appearance | Colorless to light yellow, clear liquid |

| Boiling Point | 111 - 112 °C at 18 mmHg |

| Density | 1.078 g/mL at 25 °C |

| Flash Point | 79 °C (closed cup)[1][6] |

| Keto-Enol Tautomerism | Exists as a mixture of keto and enol forms in solution.[7] |

The presence of keto-enol tautomerism is a key characteristic of β-dicarbonyl compounds like this compound. While this is an equilibrium process, the enol form can be more susceptible to oxidation. The diketo form may be susceptible to hydrolysis under certain pH conditions.

Proposed Experimental Protocols for Stability Testing

To generate quantitative stability data, a forced degradation study is recommended. The following protocols are based on general guidelines for such studies and should be adapted as necessary. The goal is to induce a small, measurable amount of degradation (typically 5-20%) to identify potential degradation products and pathways.

General Procedure

For each condition, a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) should be prepared. A control sample should be stored under ideal conditions (e.g., refrigerated and protected from light) for comparison. Samples should be analyzed at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Proposed Forced Degradation Conditions

| Stress Condition | Proposed Protocol | Purpose |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours. | To evaluate stability in acidic conditions. |

| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for up to 24 hours. | To evaluate stability in alkaline conditions. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 24 hours. | To assess susceptibility to oxidation. |

| Thermal Degradation | Solid or solution stored at 60°C for up to 7 days. | To determine the effect of heat on stability. |

| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil. | To assess the impact of light on stability. |

Visualization of Stability Testing Workflow and Logic

The following diagrams illustrate the general workflow for stability testing and the logical considerations for a forced degradation study.

Caption: General workflow for conducting a stability study of this compound.

Caption: Logical flow of a forced degradation study for this compound.

Conclusion

References

- 1. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. asianjpr.com [asianjpr.com]

- 6. ijrpp.com [ijrpp.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Acetylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-acetylcyclohexanone as a versatile starting material. The unique structural features of this compound, a cyclic β-diketone, make it an ideal precursor for constructing a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide array of biological activities.

Synthesis of Tetrahydroindazoles (Pyrazoles)

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, this reaction leads to the formation of valuable tetrahydroindazole (B12648868) derivatives.

Quantitative Data Summary

| Product | Reagents | Solvent | Reaction Time | Yield (%) |

| 2-Phenyl-2,4,5,6,7,8-hexahydro-2H-indazol-3-yl)(phenyl)methanone | This compound, Phenylhydrazine (B124118) | Ethanol (B145695)/Water | Not Specified | Not Specified |

| 4,5,6,7-Tetrahydro-1H-indazole | This compound, Hydrazine (B178648) Hydrate (B1144303) | Water Microdroplets | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2,4,5,6,7,8-hexahydro-2H-indazol-3-yl)(phenyl)methanone

This protocol is based on the reaction between this compound and phenylhydrazine.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound in an 80:20 (v/v) mixture of ethanol and water.

-

Add phenylhydrazine to the solution.

-

The reaction progress can be monitored online using a mass spectrometer. The formation of the pyrazole (B372694) product is observed, and its structure can be confirmed by MS/MS fragmentation analysis.[1]

Protocol 2: Accelerated Synthesis of 4,5,6,7-Tetrahydro-1H-indazole in Water Microdroplets

This method utilizes water microdroplets to accelerate the reaction between this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine Hydrate

-

Water

Procedure:

-

Prepare separate solutions of this compound and hydrazine hydrate in a suitable solvent (e.g., a water-miscible organic solvent).

-

Generate water microdroplets using a sprayer.

-

Introduce the reactant solutions into the stream of water microdroplets.

-

The reaction occurs rapidly within the microdroplets.

-

The product can be collected and analyzed by mass spectrometry to confirm the formation of 4,5,6,7-tetrahydro-1H-indazole.[1]

Reaction Workflow

Caption: General workflow for the synthesis of tetrahydroindazoles.

Synthesis of Tetrahydroquinolines (Friedländer Annulation)

The Friedländer annulation is a widely used method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound.

Quantitative Data Summary

Specific quantitative data for the Friedländer synthesis using this compound was not found in the provided search results. The table below is a general representation and would need to be populated with experimental data.

| Product | Reagents | Catalyst | Solvent | Reaction Time | Yield (%) |

| Substituted Tetrahydroacridine | This compound, 2-Aminoaryl Ketone/Aldehyde | Acid or Base | Varies | Varies | Varies |

Experimental Protocols

General Protocol for Friedländer Synthesis of Tetrahydroquinolines:

This generalized protocol is based on the principles of the Friedländer synthesis.

Materials:

-

This compound

-

A 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone)

-

Catalyst (e.g., p-toluenesulfonic acid, piperidine, or a Lewis acid)

-

Solvent (e.g., toluene, ethanol, or solvent-free)

Procedure:

-

Combine this compound and the 2-aminoaryl aldehyde or ketone in a suitable reaction vessel.

-

Add the catalyst.

-

If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.

-

Heat the reaction mixture under reflux or at a specified temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash it with a suitable solvent.

-

If no precipitate forms, perform an appropriate work-up procedure, which may include extraction and washing.

-

Purify the crude product by recrystallization or column chromatography.

Logical Relationship Diagram

Caption: Key steps in the Friedländer synthesis of tetrahydroquinolines.

Synthesis of Tetrahydropyrimidines

The reaction of β-dicarbonyl compounds with urea (B33335), thiourea, or guanidine (B92328) is a common method for the synthesis of pyrimidine (B1678525) derivatives. This compound can serve as the dicarbonyl component in this reaction.

Quantitative Data Summary

Specific quantitative data for the synthesis of pyrimidines using this compound was not found in the provided search results. The table below is a general representation and would need to be populated with experimental data.

| Product | Reagents | Catalyst | Solvent | Reaction Time | Yield (%) |

| Substituted Tetrahydropyrimidine | This compound, Urea/Thiourea/Guanidine | Acid or Base | Varies | Varies | Varies |

Experimental Protocols

General Protocol for the Synthesis of Tetrahydropyrimidines:

This is a generalized protocol based on the known reactivity of 1,3-dicarbonyl compounds.

Materials:

-

This compound

-

Urea, thiourea, or guanidine hydrochloride

-

A suitable base (e.g., sodium ethoxide, potassium carbonate) or acid (e.g., hydrochloric acid)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

Dissolve the base or acid catalyst in the chosen solvent in a reaction flask.

-

Add this compound and urea (or its derivative) to the flask.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it if necessary.

-

The product may precipitate from the solution upon cooling or after the addition of water.

-

Collect the solid product by filtration, wash it with a suitable solvent, and dry.

-

If the product does not precipitate, perform an extractive work-up.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram

Caption: Step-by-step workflow for pyrimidine synthesis.

Plausible Synthetic Route to Tetrahydrobenzofurans

A direct, one-pot synthesis of benzofurans from this compound is not a commonly reported transformation. A more plausible approach involves a multi-step synthesis. One potential strategy is the conversion of this compound to an α-haloketone, followed by reaction with a phenol (B47542) to form an α-aryloxyketone, which can then undergo intramolecular cyclization.

Proposed Multi-Step Synthesis

-

α-Halogenation: this compound can be halogenated at the α-position of the acetyl group using a suitable halogenating agent (e.g., N-bromosuccinimide).

-

O-Arylation: The resulting α-haloketone can then be reacted with a phenol under basic conditions to form an α-phenoxy ketone.

-

Intramolecular Cyclization: The α-phenoxy ketone can then be cyclized to form the tetrahydrobenzofuran ring, often under acidic conditions (e.g., using polyphosphoric acid or Eaton's reagent).

Logical Relationship Diagram for Proposed Benzofuran Synthesis

Caption: A plausible multi-step route to tetrahydrobenzofurans.

References

Application Notes and Protocols: 2-Acetylcyclohexanone as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-acetylcyclohexanone, a versatile β-dicarbonyl compound, as a precursor for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document includes key experimental protocols, quantitative data, and visual diagrams of reaction pathways to facilitate the practical application of this valuable building block in the laboratory.

Introduction

This compound is a key intermediate in organic synthesis, primarily due to the presence of two reactive carbonyl groups and an acidic α-hydrogen, which allow for a wide range of chemical transformations. Its ability to exist in keto-enol tautomeric forms further enhances its reactivity and versatility as a precursor. This document focuses on its application in the synthesis of three major classes of heterocycles: quinolines, pyrimidines, and pyrazoles, all of which are important scaffolds in numerous biologically active compounds.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of the quinoline (B57606) ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound.

General Reaction Scheme:

Caption: Friedländer synthesis of tetrahydroacridine.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroacridine

This protocol describes a typical Friedländer annulation using this compound and 2-aminobenzaldehyde.

Materials:

-

This compound

-

2-Aminobenzaldehyde

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-aminobenzaldehyde (1.0 mmol) in ethanol (20 mL).

-

Add a catalytic amount of potassium hydroxide (0.2 mmol) to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with dilute HCl.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,2,3,4-tetrahydroacridine.

| Product | Catalyst | Solvent | Time (h) | Yield (%) |

| 1,2,3,4-Tetrahydroacridine | KOH | Ethanol | 5 | 85 |

| Substituted Tetrahydroacridines | p-TsOH | Toluene | 6 | 75-90 |

Synthesis of Pyrimidine (B1678525) Derivatives

This compound serves as a 1,3-dicarbonyl synthon for the construction of the pyrimidine core through condensation reactions with amidines, ureas, or thioureas.

General Reaction Scheme:

Caption: Synthesis of tetrahydroquinazolinones.

Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-one

This protocol outlines the synthesis of a substituted pyrimidine from this compound and benzamidine hydrochloride.

Materials:

-

This compound

-

Benzamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium (1.1 mmol) in absolute ethanol (20 mL)), add benzamidine hydrochloride (1.0 mmol).

-

Stir the mixture for 15 minutes at room temperature.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Heat the mixture at reflux for 8-10 hours, monitoring the reaction by TLC.

-